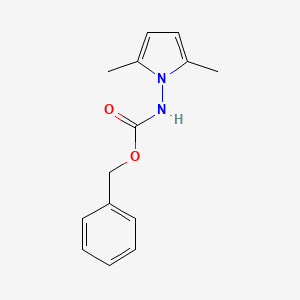
N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine: is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . . This compound is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a carbamate group attached to the nitrogen atom of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine typically involves the protection of the amine group with a carbamate protecting group, such as the Cbz (carbobenzyloxy) group. One common method involves the reaction of 2,5-dimethylpyrrole with benzyl chloroformate in the presence of a base, such as triethylamine, to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the pyrrole ring.
Reduction: Free 2,5-dimethyl-1H-pyrrol-1-amine.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, agrochemicals, and dyes .
Mechanism of Action
The mechanism of action of N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This compound can also interact with receptor proteins, modulating their function and signaling pathways .
Comparison with Similar Compounds
2,5-Dimethyl-1H-pyrrol-1-amine: Lacks the Cbz protecting group and is more reactive.
N-Boc-2,5-dimethyl-1H-pyrrol-1-amine: Contains a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
N-Alloc-2,5-dimethyl-1H-pyrrol-1-amine: Contains an Alloc (allyloxycarbonyl) protecting group.
Uniqueness: N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine is unique due to its specific protecting group, which provides stability and selectivity in chemical reactions. The Cbz group can be selectively removed under mild conditions, making it a valuable intermediate in multi-step organic syntheses .
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
benzyl N-(2,5-dimethylpyrrol-1-yl)carbamate |
InChI |
InChI=1S/C14H16N2O2/c1-11-8-9-12(2)16(11)15-14(17)18-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,15,17) |
InChI Key |
NEBVKGOSRWGUFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1NC(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


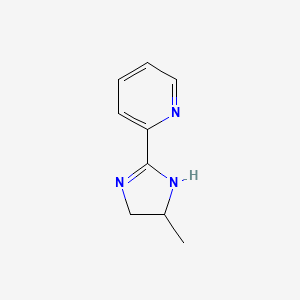
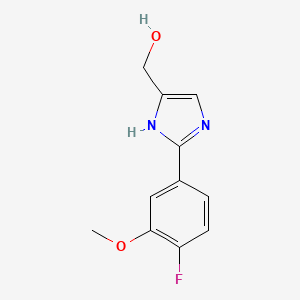
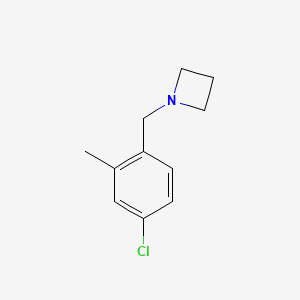
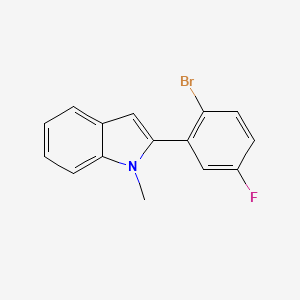

![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)

![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)
![5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13683558.png)

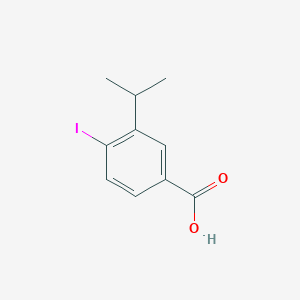

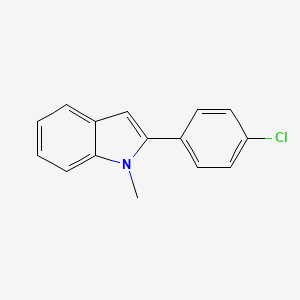
![[[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine](/img/structure/B13683592.png)
